molecular formula C7H7F5OS B15203466 2-(Pentafluorothio)benzyl alcohol

2-(Pentafluorothio)benzyl alcohol

Cat. No.: B15203466
M. Wt: 234.19 g/mol
InChI Key: WOOFRFTVKKFSGT-UHFFFAOYSA-N
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Description

2-(Pentafluorothio)benzyl alcohol is a fluorinated organic compound with the molecular formula C7H7F5OS and a molecular weight of 234.19 g/mol . This compound is characterized by the presence of a pentafluorothio group attached to a benzyl alcohol moiety, making it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluorothio)benzyl alcohol typically involves the reaction of pentafluorothiophenol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pentafluorothio group . The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluorothio)benzyl alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Pentafluorothio)benzyl alcohol involves its interaction with various molecular targets and pathways. The pentafluorothio group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological molecules. The compound can act as an inhibitor or modulator of enzymes that interact with thiol groups, affecting various biochemical pathways . Additionally, the fluorinated nature of the compound enhances its ability to penetrate biological membranes, making it a valuable tool in drug design and delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pentafluorothio)benzyl alcohol is unique due to the presence of both the pentafluorothio and benzyl alcohol groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its applications in drug design and materials science highlight its versatility and importance .

Properties

Molecular Formula

C7H7F5OS

Molecular Weight

234.19 g/mol

IUPAC Name

[2-(pentafluoro-λ6-sulfanyl)phenyl]methanol

InChI

InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-4,13H,5H2

InChI Key

WOOFRFTVKKFSGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)S(F)(F)(F)(F)F

Origin of Product

United States

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